molecular formula C12H16O2 B1394754 3-Ethyl-4-propoxybenzaldehyde CAS No. 883528-54-9

3-Ethyl-4-propoxybenzaldehyde

Cat. No.: B1394754
CAS No.: 883528-54-9
M. Wt: 192.25 g/mol
InChI Key: UAQMQNOYUSEKRT-UHFFFAOYSA-N
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Description

3-Ethyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It belongs to the class of aldehydes and is characterized by the presence of an ethyl group at the third position and a propoxy group at the fourth position on the benzene ring. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-propoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of guaiacol followed by formylation. Specifically, O-alkylation of guaiacol provides the corresponding O-alkyl guaiacol, which is then formylated using N-methylformanilide and phosphorus oxychloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-Ethyl-4-propoxybenzoic acid.

    Reduction: 3-Ethyl-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-4-propoxybenzaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important in various biochemical processes. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, forming intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methoxybenzaldehyde
  • 3-Ethyl-4-butoxybenzaldehyde
  • 3-Propyl-4-propoxybenzaldehyde

Uniqueness

3-Ethyl-4-propoxybenzaldehyde is unique due to the specific positioning of the ethyl and propoxy groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-ethyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQMQNOYUSEKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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